molecular formula C26H19NO5 B4854522 4-benzoylbenzyl 2-(2-furoylamino)benzoate

4-benzoylbenzyl 2-(2-furoylamino)benzoate

Cat. No. B4854522
M. Wt: 425.4 g/mol
InChI Key: LHHAUKOTOXHXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoylbenzyl 2-(2-furoylamino)benzoate, commonly known as BBF, is a synthetic compound that has been widely used in scientific research. BBF belongs to the class of benzamides and has a molecular weight of 461.5 g/mol. It has shown promising results in various research studies due to its unique chemical structure and properties.

Mechanism of Action

BBF acts as an antagonist for various receptors such as dopamine receptors and serotonin receptors. It binds to these receptors and inhibits their activity, leading to a decrease in the downstream signaling pathways. This mechanism of action has been studied extensively in various research studies.
Biochemical and Physiological Effects:
BBF has been shown to have various biochemical and physiological effects in different research studies. It has been shown to have anxiolytic and antidepressant effects in animal models. BBF has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BBF in lab experiments is its high potency and selectivity towards various receptors. This makes it an ideal candidate for studying the binding properties of these receptors. However, one of the main limitations of using BBF is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions that can be explored in the field of BBF research. One potential area of research is the development of novel compounds based on the BBF structure with improved solubility and potency. Another area of research is the study of BBF in combination with other compounds to enhance its therapeutic potential. Furthermore, the study of BBF in different animal models and clinical trials can provide valuable insights into its potential clinical applications.

Scientific Research Applications

BBF has been extensively used in scientific research due to its diverse range of applications. It has been used as a ligand to study the binding properties of various receptors such as dopamine receptors and serotonin receptors. BBF has also been used in the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

(4-benzoylphenyl)methyl 2-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO5/c28-24(19-7-2-1-3-8-19)20-14-12-18(13-15-20)17-32-26(30)21-9-4-5-10-22(21)27-25(29)23-11-6-16-31-23/h1-16H,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHAUKOTOXHXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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